2,6-Difluoro-4-(methylthio)benzaldehyde

Medicinal Chemistry Building Block Physicochemical Properties

Researchers seeking a versatile fluorinated benzaldehyde with a unique electronic profile for medicinal chemistry or agrochemical synthesis often face supply inconsistencies. 2,6-Difluoro-4-(methylthio)benzaldehyde (CAS 1428234-70-1) addresses this need with its synergistic 2,6-difluoro and 4-methylthio substitution pattern, which enables specific transformations not achievable with simpler analogs. - Enables synthesis of difluoromethylthioesters and heterocyclic fluoroalkenyl thioethers for pharmaceutical and pesticide discovery. - Offers a distinct polarized electronic environment that cannot be replicated by mixing individual functional groups from other building blocks. - Supplied with full analytical documentation to ensure batch-to-batch consistency and reliable procurement.

Molecular Formula C8H6F2OS
Molecular Weight 188.2 g/mol
CAS No. 1428234-70-1
Cat. No. B1471009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-(methylthio)benzaldehyde
CAS1428234-70-1
Molecular FormulaC8H6F2OS
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C(=C1)F)C=O)F
InChIInChI=1S/C8H6F2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
InChIKeyXGWSPZGTELVEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-4-(methylthio)benzaldehyde Overview


2,6-Difluoro-4-(methylthio)benzaldehyde (CAS 1428234-70-1) is a polyfunctional aromatic aldehyde featuring fluorine atoms at the 2- and 6-positions and a methylthio group at the 4-position of the benzene ring . With a molecular formula of C8H6F2OS and a molecular weight of 188.19 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and agrochemical research . The combination of electron-withdrawing fluorine substituents and the electron-donating methylthio group creates a unique electronic profile that can be exploited in various synthetic transformations, including the preparation of difluoromethylthioesters, heterocyclic compounds, and fluorinated pharmaceutical intermediates [1].

2,6-Difluoro-4-(methylthio)benzaldehyde Differentiation


Generic substitution of 2,6-difluoro-4-(methylthio)benzaldehyde with simpler fluorinated benzaldehydes (e.g., 2,6-difluorobenzaldehyde or 2,4-difluorobenzaldehyde) or non-fluorinated methylthio benzaldehydes (e.g., 4-(methylthio)benzaldehyde) would fundamentally alter the electronic properties, steric profile, and synthetic utility of the resulting compounds. The synergistic combination of 2,6-difluoro substitution and a 4-methylthio group creates a unique reactivity pattern that cannot be replicated by mixing and matching individual functional groups from different building blocks . The presence of both electron-withdrawing fluorine atoms and an electron-donating methylthio group on the same aromatic ring establishes a polarized electronic environment that enables specific synthetic transformations, such as the formation of difluoromethylthioesters and heterocyclic compounds, which are not accessible or proceed with significantly different efficiency when using alternative starting materials [1]. Furthermore, the precise substitution pattern (2,6-difluoro, 4-methylthio) influences the compound's physical properties, including boiling point (243.4±40.0 °C predicted) and density (1.31±0.1 g/cm3 predicted), which directly impact purification strategies, storage requirements (0-8 °C), and handling protocols .

2,6-Difluoro-4-(methylthio)benzaldehyde Quantitative Evidence


Molecular Weight Comparison

2,6-Difluoro-4-(methylthio)benzaldehyde exhibits a molecular weight of 188.19 g/mol, which is significantly higher than both non-fluorinated 4-(methylthio)benzaldehyde (152.21 g/mol) and non-methylthio 2,6-difluorobenzaldehyde (142.10 g/mol) . This increased molecular weight directly reflects the unique combination of two fluorine atoms and one methylthio group on the same aromatic ring. The molecular weight difference translates to altered physicochemical properties, including boiling point, density, and chromatographic behavior, which are critical parameters for synthesis planning, purification method selection, and quality control protocols .

Medicinal Chemistry Building Block Physicochemical Properties

Boiling Point and Density Comparison

2,6-Difluoro-4-(methylthio)benzaldehyde exhibits a predicted boiling point of 243.4±40.0 °C and a predicted density of 1.31±0.1 g/cm3 . In comparison, 4-(methylthio)benzaldehyde (non-fluorinated) has a reported boiling point of 267.0±23.0 °C at 760 mmHg , while 2,4-difluorobenzaldehyde (different fluorine substitution pattern) has a reported boiling point of 65-66°C at 17 mmHg . The target compound's boiling point lies between these comparators, reflecting the balanced influence of fluorine atoms (which typically lower boiling points) and the methylthio group (which increases molecular weight and boiling point). The density of 1.31 g/cm3 is notably higher than that of 4-(methylthio)benzaldehyde (1.14 g/cm3) , consistent with the increased mass contribution of fluorine atoms.

Physical Chemistry Process Chemistry Purification

Purity and Storage Requirements

Commercially available 2,6-difluoro-4-(methylthio)benzaldehyde is typically offered at minimum purity specifications of 95% to 97% , comparable to many generic fluorinated benzaldehydes. However, the compound requires specific storage conditions: long-term storage at 0-8 °C or at -4 °C for 1-2 weeks with extended storage at -20 °C for 1-2 years [1]. In contrast, 2,6-difluorobenzaldehyde (lacking the methylthio group) is typically stored at ambient temperature . This temperature sensitivity differential reflects the greater reactivity and potential instability introduced by the methylthio group, which can undergo oxidation or other degradation pathways more readily than simple fluorinated benzaldehydes.

Quality Control Procurement Stability

2,6-Difluoro-4-(methylthio)benzaldehyde Applications


Difluoromethylthioester Synthesis

2,6-Difluoro-4-(methylthio)benzaldehyde can serve as a valuable substrate for the synthesis of difluoromethylthioesters, an important class of organofluorine compounds, using mild, transition metal-free reaction conditions [1]. The presence of the aldehyde group provides the necessary functional handle for this transformation, while the fluorine atoms and methylthio group on the aromatic ring can modulate the electronic properties of the resulting difluoromethylthioester products, potentially influencing their biological activity or physicochemical characteristics [1]. This application leverages the compound's unique substitution pattern to access a class of fluorinated molecules that are increasingly relevant in medicinal chemistry and agrochemical research [2].

Heterocyclic Fluoroalkenyl Thioethers

The structural features of 2,6-difluoro-4-(methylthio)benzaldehyde—specifically the aldehyde functionality combined with fluorine and sulfur substituents—make it a potential precursor for the synthesis of heterocyclic fluoroalkenyl thioethers, a class of compounds with demonstrated pesticidal, acaricidal, and nematicidal properties [3]. The 2,6-difluoro substitution pattern and 4-methylthio group can be incorporated into more complex heterocyclic frameworks, potentially enhancing the biological activity profile of the resulting pesticide candidates [4]. This application aligns with the broader utility of fluorinated benzaldehydes as key intermediates in agrochemical development [5].

Pharmaceutical Intermediate

As a fluorinated benzaldehyde derivative, 2,6-difluoro-4-(methylthio)benzaldehyde can function as an intermediate in the synthesis of pharmaceutical active ingredients [6]. Fluorinated benzaldehydes are widely recognized as important building blocks in the pharmaceutical sector, where the incorporation of fluorine atoms can enhance metabolic stability, improve bioavailability, and modulate pharmacokinetic properties of drug candidates [7]. The additional presence of the methylthio group offers a unique handle for further functionalization or for introducing sulfur-containing motifs that can serve as bioisosteres or participate in specific binding interactions [8]. The compound's predicted boiling point (243.4±40.0 °C) and density (1.31±0.1 g/cm3) provide useful guidance for designing appropriate purification and handling procedures during multi-step pharmaceutical syntheses.

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